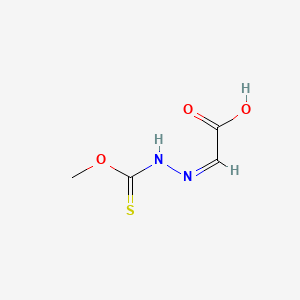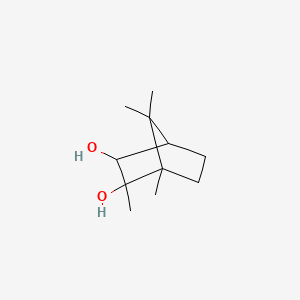
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is a deuterated compound, meaning it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene typically involves multiple steps, starting with the preparation of the deuterated phenol derivativeThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene is used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: This compound is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the compound can alter its binding affinity and metabolic stability, leading to different biological effects compared to non-deuterated analogs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Fluorophenoxy)-N-methoxy-N-methyl-1-butene: The non-deuterated analog of the compound.
2-(4-Chlorophenoxy)-N-methoxy-N-methyl-1-butene: A similar compound with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)-N-methoxy-N-methyl-1-butene: A similar compound with a bromine atom instead of fluorine.
Uniqueness
The presence of deuterium atoms in 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene makes it unique compared to its non-deuterated analogs. This results in increased stability and altered reaction kinetics, making it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
1346606-16-3 |
|---|---|
Molekularformel |
C12H14FNO3 |
Molekulargewicht |
243.271 |
IUPAC-Name |
(E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one |
InChI |
InChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D |
InChI-Schlüssel |
LLUFOXYJKAAINV-PYTYSWDNSA-N |
SMILES |
CN(C=CC(=O)COC1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![a-[2-(Dimethylamino)ethyl] hydrocinnamic acid ethyl ester-d6](/img/structure/B584141.png)

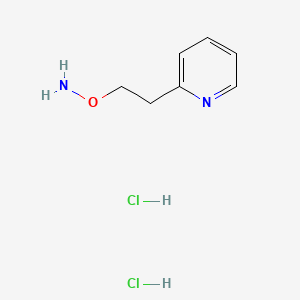
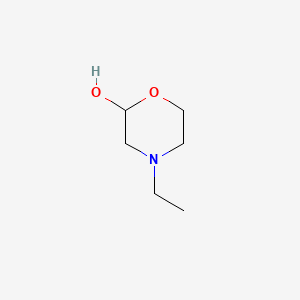
![5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Methyl Ester](/img/structure/B584147.png)

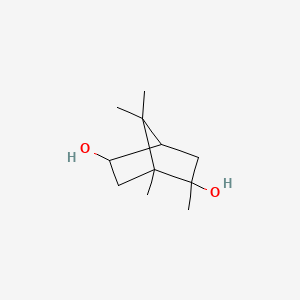
![2-Chloro-N-[3-[[4-(3-chlorophenyl)phenyl]methyl]-4-oxo-2-propylquinazolin-5-yl]benzamide](/img/structure/B584157.png)
